2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
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Overview
Description
2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a heterocyclic compound with a unique structure that includes a hexahydrocinnoline core
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid may also interact with various biological targets.
Mode of Action
It is known that indole derivatives interact with their targets and cause changes in cellular processes . The compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is possible that this compound may affect similar pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be adapted to create the hexahydrocinnoline core by reacting cyclohexanone derivatives with phenylhydrazine in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce new substituents onto the hexahydrocinnoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid include other hexahydrocinnoline derivatives and related heterocyclic compounds, such as indoles and isoquinolines .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both a carboxylic acid and a ketone functional group. This unique structure allows for a diverse range of chemical modifications and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-12-9(13)5-7-4-6(10(14)15)2-3-8(7)11-12/h5-6H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBNULXGNDTUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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